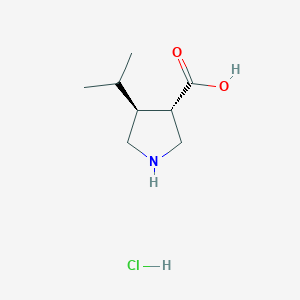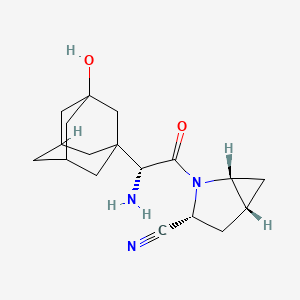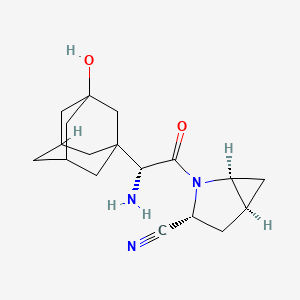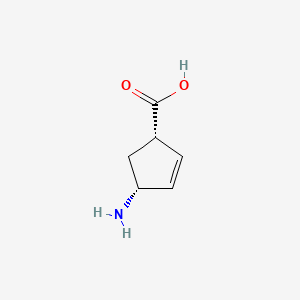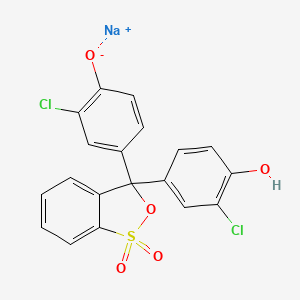
氯酚红钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorophenol Red sodium salt is a chemical compound with the molecular formula C₁₉H₁₁Cl₂NaO₅S. It is commonly used as a pH indicator and in various biochemical assays. The compound changes color from yellow to violet in the pH range of 5.4 to 6.8, making it useful for determining the pH of solutions .
科学研究应用
Chlorophenol Red sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator in titrations and other analytical procedures.
Biology: The compound is employed in enzyme assays, particularly for detecting β-galactosidase activity.
Medicine: It is used in diagnostic tests and research involving enzyme kinetics.
Industry: Chlorophenol Red sodium salt is used in the production of dyes and as a reagent in various industrial processes
生化分析
Biochemical Properties
Chlorophenol Red sodium salt plays a significant role in biochemical reactions, particularly as a pH indicator. It changes color due to the dissociation of H+ ions . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it is used as a substrate for spectrophotometric determination of β-galactosidase activity .
Cellular Effects
The effects of Chlorophenol Red sodium salt on cells are primarily related to its function as a pH indicator. Changes in pH can significantly influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Chlorophenol Red sodium salt involves its ability to change color in response to changes in pH. This is due to the dissociation of hydroxyl and hydrogen atoms, which creates a scheme of Chlorophenol Red sodium salt to change color from yellow to red .
准备方法
Synthetic Routes and Reaction Conditions
Chlorophenol Red sodium salt can be synthesized through the sulfonation of chlorophenol followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Chlorophenol is reacted with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Chlorophenol Red sodium salt involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
化学反应分析
Types of Reactions
Chlorophenol Red sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic intermediates.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted phenols .
作用机制
The mechanism of action of Chlorophenol Red sodium salt involves its ability to change color in response to pH changes. This is due to the dissociation of hydrogen ions from the hydroxyl groups in the compound, leading to a shift in the absorption spectrum. The compound can also act as a chromogenic label, undergoing oxidation to form phenolic intermediates that can be detected electrochemically .
相似化合物的比较
Similar Compounds
Phenolphthalein: Another pH indicator with a similar mechanism of action but different pH range.
Bromophenol Blue: A pH indicator with a different color change range.
Methyl Red: Another pH indicator used in various biochemical assays.
Uniqueness
Chlorophenol Red sodium salt is unique due to its specific pH range and high sensitivity, making it particularly useful in applications requiring precise pH measurements. Its ability to act as a chromogenic label also sets it apart from other similar compounds .
属性
IUPAC Name |
sodium;2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDIGZFHHZGTEF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-64-2 |
Source


|
| Record name | Chlorophenol Red Sodium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
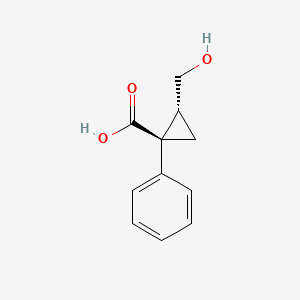

![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)

